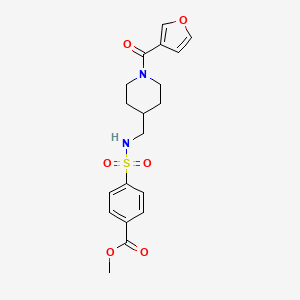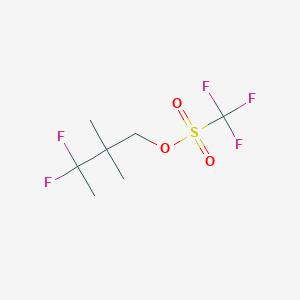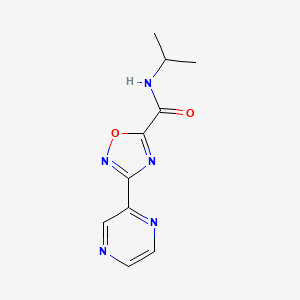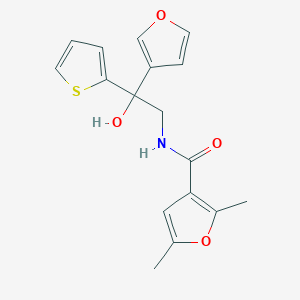![molecular formula C12H10ClNO4S2 B3014877 Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-86-4](/img/structure/B3014877.png)
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO4S2 and its molecular weight is 331.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Reactions
Methyl 3-hydroxythiophene-2-carboxylate, a related compound, can undergo halogenation and subsequent reactions to yield various thiophene derivatives, including thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These compounds can be further processed to obtain ethers of thiotetronic and α-halogenothiotetronic acids in high yields through thermal or acid-promoted decarboxylation and dealkylation processes (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potential Studies
Thiophene derivatives, including compounds similar in structure to Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Studies employing in vitro and in silico methodologies have highlighted the need for careful evaluation of these compounds, especially when considering their applications in pharmaceuticals and agrochemicals. Such assessments are crucial for understanding the safety profiles of these chemicals (Lepailleur et al., 2014).
Catalytic Arylation
The palladium-catalyzed direct arylation of (3-thiophene)S(O)Me derivatives, closely related to this compound, has been explored for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. This method demonstrates the effectiveness of low catalyst loading and tolerance for various functional groups, presenting a versatile approach for the functionalization of thiophene derivatives (Jiang et al., 2018).
Environmental Impact and Recovery Processes
Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, a compound with a similar core structure, is used in the production of pharmaceuticals and herbicides. Research into the recovery of acetic acid, used as a solvent in its production, has highlighted challenges associated with its recovery due to the presence of other components in the effluent. Studies have shown that while azeotropic distillation is ineffective, extraction methods can successfully recover acetic acid, which can then be reused, indicating the importance of developing efficient recovery and recycling processes for environmental sustainability (Tian-gui, 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)14-9-4-2-3-8(13)7-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWUQOPEVIHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)
![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)


![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)



![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)
